Cardanol diene

Cosmetic Active Development Melanin Regulation Enzyme Kinetics

Cardanol diene (CAS 51546-63-5) is a C15:2 phenolic lipid, specifically 3-[(8Z,11Z)-pentadeca-8,11-dien-1-yl]phenol, derived from the technical cashew nutshell liquid (tCNSL) byproduct of the cashew nut processing industry. As a component of the cardanol mixture, it features a fifteen-carbon alkyl side chain with precisely two non-conjugated (Z)-double bonds, attached at the meta-position of a phenolic ring.

Molecular Formula C21H32O
Molecular Weight 300.5 g/mol
CAS No. 51546-63-5
Cat. No. B1656211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCardanol diene
CAS51546-63-5
Molecular FormulaC21H32O
Molecular Weight300.5 g/mol
Structural Identifiers
SMILESCCCC=CCC=CCCCCCCCC1=CC(=CC=C1)O
InChIInChI=1S/C21H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h4-5,7-8,15,17-19,22H,2-3,6,9-14,16H2,1H3/b5-4-,8-7-
InChIKeyFAYVLNWNMNHXGA-UTOQUPLUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cardanol Diene (CAS 51546-63-5): A Dienic Phenolic Lipid for Targeted Bioactivity and Sustainable Polymer Synthesis


Cardanol diene (CAS 51546-63-5) is a C15:2 phenolic lipid, specifically 3-[(8Z,11Z)-pentadeca-8,11-dien-1-yl]phenol, derived from the technical cashew nutshell liquid (tCNSL) byproduct of the cashew nut processing industry [1]. As a component of the cardanol mixture, it features a fifteen-carbon alkyl side chain with precisely two non-conjugated (Z)-double bonds, attached at the meta-position of a phenolic ring [1]. This defined unsaturation distinguishes it from its closely related, naturally co-occurring analogs: the monoene (C15:1, one double bond) and the triene (C15:3, three double bonds), as well as from the fully hydrogenated, saturated cardanol. These subtle structural variations directly dictate its unique reactivity profile in polymer chemistry and its specific potency in biological systems, making the procurement of isolated Cardanol diene essential for applications demanding precise, reproducible outcomes [2].

The Criticality of Cardanol Diene Purity: Why Generic Cardanol Mixtures Are Inadequate for Precision R&D


Using technical-grade cardanol—a mixture typically containing approximately 42% monoene, 22% diene, and 36% triene [1]—introduces significant variability and unpredictability in both polymer synthesis and biological assays. The differing degrees of side-chain unsaturation directly influence reaction kinetics, crosslinking density, and final material properties such as glass transition temperature (Tg) and mechanical strength [2]. Similarly, in biological contexts, the number of double bonds is a key determinant of bioactivity; substituting one cardanol component for another yields a different quantitative effect, as clearly demonstrated in enzyme inhibition studies. Therefore, for research requiring reproducible structure-property or structure-activity relationships, the procurement and use of isolated, high-purity Cardanol diene is non-negotiable. Generic substitution is not scientifically justifiable.

Quantifiable Differentiation: Head-to-Head Data for Cardanol Diene Versus Its Closest Analogs


Tyrosinase Inhibition: Cardanol Diene vs. Monoene and Triene

In a direct comparative study of purified cardanol components, Cardanol diene demonstrated intermediate tyrosinase inhibitory activity. Its IC50 value was determined to be 52.5 ± 3.2 μM (n=3) [1]. This places its potency squarely between the more active Cardanol triene (IC50 = 40.5 ± 3.7 μM) and the less active Cardanol monoene (IC50 = 56.0 ± 3.6 μM) [1]. The study further established through kinetic analysis and fluorescence quenching that one cardanol molecule binds to one tyrosinase molecule, and molecular docking suggested interactions with key amino acid residues in the active site [1].

Cosmetic Active Development Melanin Regulation Enzyme Kinetics Phenolic Bioactives

Compositional Abundance: The Relative Scarcity of Cardanol Diene in Natural CNSL

High-performance liquid chromatography (HPLC) analysis of cardanol fractions from cashew nutshell liquid reveals a distinct compositional profile. The three major unsaturated components are present in the following approximate percentages: Cardanol monoene (42%), Cardanol diene (22%), and Cardanol triene (36%) [1]. This quantitative composition highlights that Cardanol diene is the least abundant of the three main components in the natural mixture [1].

Natural Product Chemistry Sustainable Sourcing Analytical Chemistry Process Optimization

Isolation Feasibility: Established Methods for Obtaining High-Purity Cardanol Diene

The separation of cardanol into its individual components (monoene, diene, and triene) is recognized as a bottleneck for certain structural designs and reproducible applications [1]. A recent study successfully demonstrated the gram-scale purification of each component using a sustainable flash column chromatography approach, where the elution solvent was recovered and reused up to 82%, making it a cost-effective alternative to high-temperature vacuum distillation [1]. This method, along with established preparative reverse-phase HPLC techniques [2], provides a viable pathway for obtaining high-purity Cardanol diene for research and development purposes.

Chromatographic Purification Green Chemistry Process Chemistry Natural Product Isolation

Free Radical Scavenging Activity: A Comparative Antioxidant Profile

Evaluation of the anti-radical free activity of CNSL constituents using the DPPH method established a clear hierarchy of activity among the major phenolic classes. The order of activity was: Cardol > anacardic acid > cardanol [1]. While direct quantitative IC50 values for isolated Cardanol diene in DPPH assays are less frequently reported than for tyrosinase, a study noted that among the cardanol components, both the diene (C15:2) and triene (C15:3) proved to be more efficient antioxidants than the monoene or saturated analogs [2]. This suggests that the degree of unsaturation in the side chain contributes positively to the radical scavenging capacity within the cardanol family.

Antioxidant Assays DPPH Radical Oxidative Stability Nutraceuticals

Defined Application Scenarios for High-Purity Cardanol Diene: From Bioactive Screening to Advanced Thermosets


Precision Formulation of Tyrosinase Inhibitors for Cosmetic and Dermatological Research

Based on the direct head-to-head tyrosinase inhibition data, Cardanol diene (IC50 = 52.5 μM) serves as a well-characterized, intermediate-potency reference standard and active ingredient [1]. Researchers developing skin-lightening or anti-blemish formulations can use purified Cardanol diene to achieve a specific, predictable level of enzyme inhibition, avoiding the activity variance and batch-to-batch inconsistency associated with technical-grade cardanol mixtures containing variable amounts of the more potent triene (IC50 = 40.5 μM) and less potent monoene (IC50 = 56.0 μM) [1].

Synthesis of Defined Polymer Architectures Requiring Controlled Crosslinking Density

The precise number (two) and location of double bonds in Cardanol diene's aliphatic chain provide a stoichiometric handle for polymer chemists. In reactions such as hydrosilylation for the synthesis of cardanol-based dimers or epoxidation for bio-based epoxy resins, using purified diene allows for the predictable incorporation of exactly two reactive sites per monomer [2]. This contrasts sharply with using a mixture of monoene, diene, and triene, which would result in an ill-defined, heterogeneous polymer network with uncontrollable crosslinking density and compromised material property reproducibility [3].

Structure-Activity Relationship (SAR) Studies on CNSL-Derived Phenolic Lipids

For academic and industrial groups investigating the biological mechanisms of CNSL components, Cardanol diene is an indispensable tool. Its isolation enables rigorous SAR studies to deconvolute the specific contribution of two double bonds to observed bioactivities (e.g., antimicrobial, antileishmanial, larvicidal), distinct from the effects of one or three double bonds [4]. This level of precision is unattainable with complex mixtures and is fundamental to drug discovery or agrochemical development programs targeting specific phenolic lipid pathways.

Analytical Method Development and Quality Control (QC) for Cardanol-Containing Products

Given the established HPLC methods for separating cardanol components on C18 columns [5], high-purity Cardanol diene is essential as an analytical reference standard. It allows for the accurate identification and quantification of the diene fraction in raw CNSL, technical cardanol, and downstream products. This supports robust quality control, ensures compliance with specifications, and facilitates the monitoring of chemical transformations (e.g., hydrogenation) where the conversion of diene to saturated or monoene products needs to be precisely tracked.

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